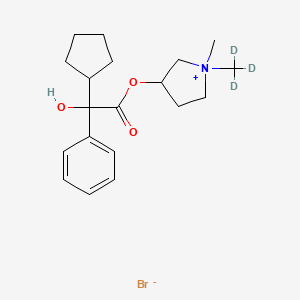
Glycopyrrolate Bromide-d3 (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycopyrrolate Bromide-d3 (Mixture of Diastereomers): is a deuterium-labeled analogue of Glycopyrrolate Bromide. It is a pharmaceutical compound primarily used in metabolic research, environmental studies, and clinical diagnostics. The compound is known for its application in the treatment of respiratory complaints due to its properties as a PDE IV inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycopyrrolate Bromide-d3 involves the incorporation of deuterium atoms into the Glycopyrrolate Bromide structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of deuterated reagents to achieve the desired isotopic labeling.
Industrial Production Methods: Industrial production of Glycopyrrolate Bromide-d3 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis, purification, and characterization using advanced techniques such as chromatography and spectroscopy.
Chemical Reactions Analysis
Types of Reactions: Glycopyrrolate Bromide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives of Glycopyrrolate Bromide-d3.
Scientific Research Applications
Chemistry: In chemistry, Glycopyrrolate Bromide-d3 is used as a reference standard in analytical studies to understand the behavior of deuterium-labeled compounds.
Biology: In biological research, the compound is utilized to study metabolic pathways and enzyme interactions due to its labeled nature, which allows for precise tracking in biological systems.
Medicine: Medically, Glycopyrrolate Bromide-d3 is investigated for its potential therapeutic effects, particularly in respiratory diseases. Its role as a PDE IV inhibitor makes it a candidate for treating conditions like chronic obstructive pulmonary disease (COPD).
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and in environmental studies to monitor the fate of deuterium-labeled substances.
Mechanism of Action
Glycopyrrolate Bromide-d3 exerts its effects by inhibiting phosphodiesterase IV (PDE IV), an enzyme involved in the breakdown of cyclic AMP (cAMP). By inhibiting PDE IV, the compound increases the levels of cAMP, leading to relaxation of smooth muscles in the respiratory tract and reduction of inflammation. The molecular targets include PDE IV enzymes, and the pathways involved are related to cAMP signaling.
Comparison with Similar Compounds
Glycopyrrolate Bromide: The non-deuterated analogue used for similar applications.
Ipratropium Bromide: Another anticholinergic agent used in respiratory treatments.
Tiotropium Bromide: A long-acting anticholinergic used in the management of COPD.
Uniqueness: Glycopyrrolate Bromide-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace the compound in complex biological systems.
Properties
Molecular Formula |
C19H28BrNO3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
[1-methyl-1-(trideuteriomethyl)pyrrolidin-1-ium-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/i1D3; |
InChI Key |
VPNYRYCIDCJBOM-NIIDSAIPSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




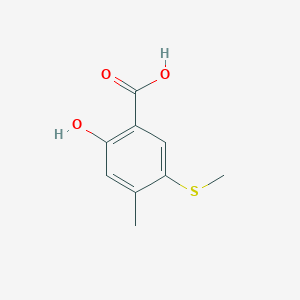
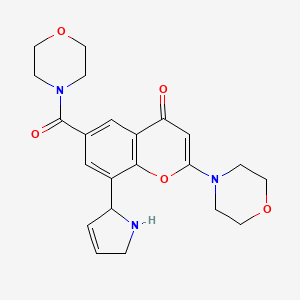

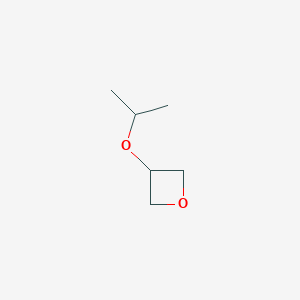

![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
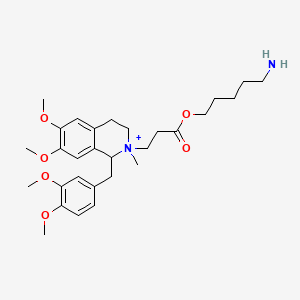

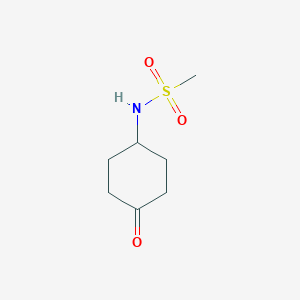
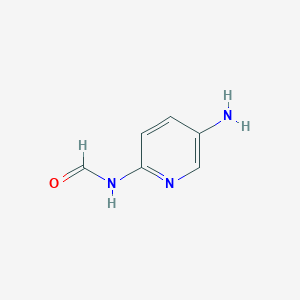
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)

